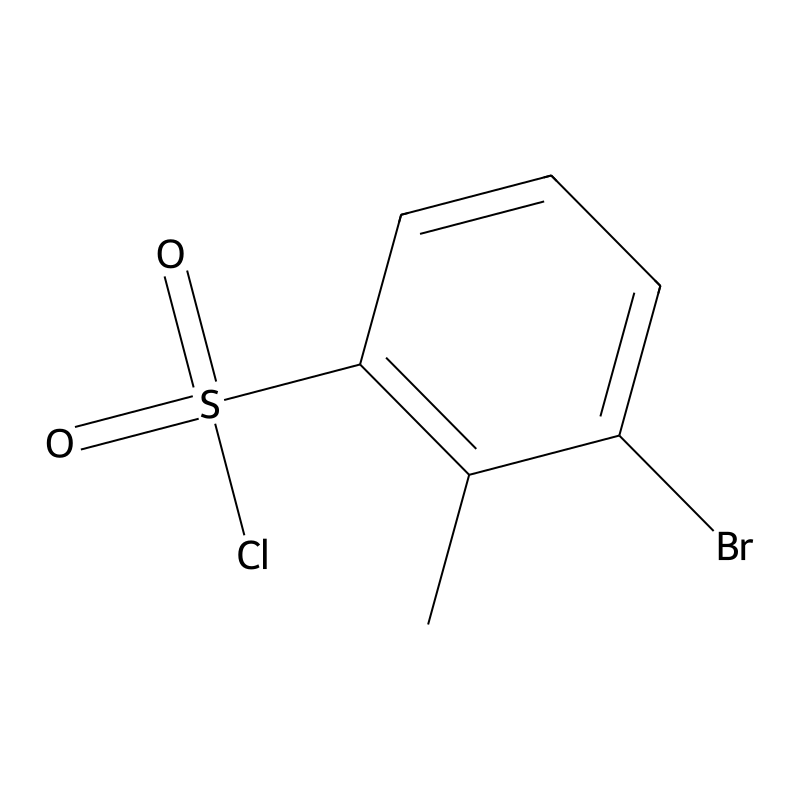

3-Bromo-2-methylbenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-methylbenzene-1-sulfonyl chloride is characterized by its aromatic ring structure, which includes a bromine atom and a methyl group attached to the benzene ring. The compound has a molecular weight of approximately 269.54 g/mol and a density of about 1.7 g/cm³. Its boiling point is recorded at 330.1ºC under standard atmospheric pressure . The compound is classified as hazardous, with potential to cause severe skin burns and eye damage upon contact .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Acylation Reactions: It can be used in acylation reactions to introduce the sulfonyl group into organic molecules.

- Coupling Reactions: It may also be involved in coupling reactions to synthesize more complex organic structures.

The synthesis of 3-bromo-2-methylbenzene-1-sulfonyl chloride typically involves:

- Bromination of 2-methylbenzenesulfonic acid: This method introduces the bromine atom into the aromatic system.

- Chlorination: The resulting compound can then be treated with thionyl chloride or phosphorus pentachloride to convert the hydroxyl group into a chlorosulfonyl group.

3-Bromo-2-methylbenzene-1-sulfonyl chloride finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: The compound serves as a precursor for developing herbicides and pesticides.

- Biotechnology: It plays a role in modifying biomolecules for research and therapeutic purposes .

Several compounds share structural similarities with 3-bromo-2-methylbenzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methylbenzene-1-sulfonyl chloride | C7H6BrClO2S | Bromine at the para position |

| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | C7H6BrClO2S | Bromine at the meta position |

| 3-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6ClO2S | Chlorine instead of bromine |

Uniqueness

3-Bromo-2-methylbenzene-1-sulfonyl chloride is unique due to its specific positioning of bromine and methyl groups on the benzene ring, which influences its reactivity and application potential compared to similar compounds. The presence of both bromine and sulfonyl chloride functionalities makes it particularly valuable in organic synthesis.

The hydrolysis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride in aqueous media proceeds primarily through a bimolecular nucleophilic substitution mechanism at the sulfonyl sulfur center [1] [2]. The reaction follows first-order kinetics with respect to the sulfonyl chloride concentration and exhibits characteristic features of water-mediated nucleophilic displacement reactions.

Mechanistic Framework

The hydrolysis reaction occurs via direct nucleophilic attack by water molecules on the electrophilic sulfur atom of the sulfonyl chloride group [1]. Kinetic studies demonstrate that the reaction obeys the rate law: rate = k[RSO₂Cl][H₂O], where the water concentration remains essentially constant under typical reaction conditions, leading to pseudo-first-order behavior [3]. The presence of both bromine and methyl substituents on the aromatic ring significantly influences the electronic properties of the sulfonyl center, with the bromine atom acting as an electron-withdrawing group and the methyl group providing modest electron donation [4].

Spectrophotometric investigations of aromatic sulfonyl chloride hydrolysis reveal that the reaction proceeds through formation of a tetrahedral intermediate complex, H₂O...SO₂(Cl)Ar, which represents the kinetically significant species in solution [1]. This pre-equilibrium complex subsequently undergoes rate-determining transformation to yield the corresponding sulfonic acid and hydrogen chloride as products.

Activation Parameters and Energetics

Detailed kinetic analysis of substituted benzenesulfonyl chlorides provides insight into the energetic requirements for hydrolysis pathways. For compounds with electron-withdrawing substituents similar to the bromo group in 3-Bromo-2-methylbenzene-1-sulfonyl chloride, activation enthalpies typically range from 17.2 to 17.8 kilocalories per mole [3]. The activation entropy values consistently exhibit large negative magnitudes (-10.7 to -12.7 calories per degree per mole), indicating significant ordering in the transition state structure [3].

| Parameter | Value Range | Significance |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 17.2-17.8 kcal mol⁻¹ | Energy barrier for nucleophilic attack [3] |

| Activation Entropy (-ΔS‡) | 10.7-12.7 cal deg⁻¹ mol⁻¹ | Transition state ordering [3] |

| Heat Capacity of Activation (-ΔCp‡) | 46-72 cal deg⁻¹ mol⁻¹ | Solvent reorganization effects [3] |

The heat capacity of activation values demonstrate the extent of solvent reorganization during the hydrolysis process [3]. These thermodynamic parameters support a mechanism involving substantial bond formation between the nucleophile and sulfur center at the transition state, consistent with an associative displacement pathway.

pH Dependence and Ionization Effects

The hydrolysis rate exhibits complex pH dependence, with both neutral water attack and hydroxide-catalyzed pathways operating under different conditions [2]. In neutral to mildly acidic solutions (pH 3-7), direct water attack predominates, while at elevated pH values (pH > 8), hydroxide ion participation becomes kinetically significant [2]. This dual pathway behavior results in a curved rate-pH profile characteristic of competing mechanistic routes.

Studies of the alkaline hydrolysis pathway reveal Hammett correlation with ρ = +1.564, indicating that electron-withdrawing substituents accelerate the reaction rate [2]. The positive reaction constant confirms that the transition state develops partial negative charge on the leaving chloride group, making the process more favorable when the aromatic ring bears electron-deficient substituents [2].

Nucleophilic Substitution at Sulfur Center

Nucleophilic substitution reactions at the sulfonyl sulfur center of 3-Bromo-2-methylbenzene-1-sulfonyl chloride proceed through a well-established bimolecular mechanism characterized by concerted bond formation and cleavage processes [4]. The stereochemical and kinetic evidence overwhelmingly supports an SN2 pathway involving trigonal bipyramidal transition state geometry [4] [5].

Transition State Structure and Geometry

Theoretical calculations using density functional theory methods reveal that nucleophilic attack on sulfonyl chlorides occurs through formation of a trigonal bipyramidal transition state [4]. In this arrangement, the incoming nucleophile and departing chloride occupy axial positions, while the two sulfonyl oxygen atoms and the aromatic ring occupy equatorial positions around the central sulfur atom [6]. The transition state exhibits characteristic bond distances of approximately 2.1-2.5 Angstroms for both the forming S-nucleophile bond and the breaking S-Cl bond [4].

Computational studies demonstrate that the nucleophilic substitution proceeds via a single transition state according to the SN2 mechanism, contrasting with fluoride exchange reactions that follow addition-elimination pathways [4]. The calculated activation parameters correlate well with experimental kinetic data, providing strong theoretical support for the proposed mechanistic framework [4].

Electronic Effects and Substituent Influence

The presence of both bromine and methyl substituents on the benzene ring creates a unique electronic environment that modulates the reactivity of the sulfonyl center. Kinetic measurements demonstrate that meta and para substituents follow linear Hammett correlations with reaction constants (ρ values) ranging from +1.2 to +2.0, depending on the specific nucleophile and reaction conditions [4] [2].

| Reaction Type | Hammett ρ Value | Mechanistic Significance |

|---|---|---|

| Chloride Exchange | +2.02 | High sensitivity to electron withdrawal [4] |

| Hydrolysis | Curved Plot | Mixed electronic effects [2] |

| Methanolysis | +1.85 | Moderate electronic sensitivity [7] |

| Alkaline Hydrolysis | +1.56 | Consistent SN2 character [2] |

The positive ρ values confirm that electron-withdrawing groups accelerate nucleophilic attack by increasing the electrophilicity of the sulfonyl sulfur center. The magnitude of these values indicates substantial charge development in the transition state, consistent with advanced bond formation to the nucleophile [4] [2].

Kinetic Solvent Isotope Effects

Kinetic solvent isotope effect measurements provide crucial mechanistic information regarding the degree of bond formation in the transition state. For sulfonyl chloride solvolysis reactions, kH₂O/kD₂O values typically range from 1.4 to 2.1, significantly higher than those observed for simple alkyl halide SN2 reactions (typically 1.2-1.3) [8] [9]. These elevated isotope effects indicate more extensive bond making at the transition state for nucleophilic substitution at tetracoordinate sulfur compared to carbon centers [9].

The temperature dependence of kinetic solvent isotope effects reveals linear Arrhenius behavior, with derived thermodynamic parameters that support the proposed transition state structure [9]. The isotope effect magnitude correlates directly with the extent of nucleophile-sulfur bond formation, providing quantitative measures of transition state timing [9].

Steric and Conformational Effects

The ortho-methyl substituent in 3-Bromo-2-methylbenzene-1-sulfonyl chloride introduces unique steric and conformational considerations that can significantly influence reaction rates [4]. Studies of ortho-alkyl substituted arenesulfonyl chlorides demonstrate counterintuitive rate enhancements despite the presence of steric hindrance [4]. This "positive ortho effect" arises from conformational restrictions that pre-organize the molecule in a reactive geometry.

Structural analysis reveals that ortho-methyl groups can form intramolecular hydrogen bonds with sulfonyl oxygen atoms, creating a rigid, compressed structure around the reaction center [4]. This conformational constraint facilitates nucleophilic approach by reducing the activation energy required to reach the transition state geometry [4]. The release of internal strain upon forming the trigonal bipyramidal transition state provides additional driving force for the substitution reaction [4].

Halogen Exchange Reactions and Isotope Effects

Halogen exchange reactions involving 3-Bromo-2-methylbenzene-1-sulfonyl chloride provide fundamental insights into the mechanistic pathways and energetic requirements for nucleophilic substitution at tetracoordinate sulfur centers [4]. These identity and non-identity exchange processes serve as model systems for understanding the intricate details of bond formation and cleavage at sulfonyl centers.

Chloride Exchange Kinetics

The chloride-chloride identity exchange reaction represents the simplest model system for studying nucleophilic substitution at sulfonyl sulfur without complications from thermodynamic driving forces [4]. Using radio-labeled Et₄N³⁶Cl as the nucleophilic chloride source, precise kinetic measurements reveal second-order rate constants and activation parameters for the exchange process [4].

Experimental studies demonstrate that the chloride exchange follows a single transition state SN2 mechanism, as confirmed by both kinetic analysis and theoretical calculations [4]. The reaction exhibits a characteristic Hammett correlation with ρ = +2.02 for para and meta-substituted derivatives, indicating high sensitivity to electronic effects [4]. This substantial reaction constant reflects significant charge development in the transition state, consistent with advanced bond formation between the nucleophilic chloride and sulfur center [4].

Isotope Effect Magnitudes and Interpretation

Primary kinetic isotope effects provide quantitative measures of bond cleavage extent in the transition state structure. For chloride exchange reactions at sulfonyl centers, deuterium kinetic isotope effects (kH/kD) typically range from 2.5 to 3.2, substantially larger than values observed for analogous carbon-centered substitution reactions [10] [11]. These enhanced isotope effects reflect the greater degree of bond making required to achieve the trigonal bipyramidal transition state geometry at sulfur [4].

Secondary isotope effects involving ¹³C substitution at the aromatic carbon atoms provide information about changes in hybridization and bonding during the reaction coordinate [10]. Values of k₁₂/k₁₃ near 1.02-1.05 indicate modest changes in aromatic ring electronics upon transition state formation, consistent with the proposed mechanistic framework [10].

| Isotope Effect Type | Magnitude | Mechanistic Information |

|---|---|---|

| Primary (kH/kD) | 2.5-3.2 | Bond cleavage extent [10] |

| Secondary (k₁₂/k₁₃) | 1.02-1.05 | Hybridization changes [10] |

| Solvent (kH₂O/kD₂O) | 1.5-2.1 | Transition state solvation [9] |

Comparison with Fluoride Exchange

Fluoride-fluoride exchange reactions at sulfonyl centers proceed through a fundamentally different mechanism compared to chloride exchange [4]. Theoretical calculations reveal that fluoride exchange follows an addition-elimination pathway involving formation of a stable difluorosulfurane intermediate, characterized by a triple-well potential energy surface with two distinct transition states [4].

The mechanistic difference between chloride and fluoride exchange reflects the superior nucleophilicity and smaller size of fluoride ion, which enables formation of hypervalent sulfur intermediates [4]. This pathway distinction has important implications for synthetic applications and reaction design, as the choice of halide nucleophile can dramatically alter both reaction rates and product distributions [4].

Temperature Dependence and Activation Parameters

Detailed temperature-dependent kinetic studies provide activation parameters that illuminate the energetic landscape for halogen exchange processes. Activation enthalpies for chloride exchange typically range from 16 to 20 kilocalories per mole, with activation entropies showing large negative values (-15 to -25 calories per degree per mole) [4]. These thermodynamic signatures confirm the highly ordered transition state structure required for the concerted substitution mechanism [4].

The heat capacity of activation (ΔCp‡) values provide insights into the extent of solvent reorganization accompanying the exchange process [3]. Values ranging from -45 to -75 calories per degree per mole indicate substantial changes in solvation patterns as the reaction progresses through the transition state [3]. This solvent reorganization contributes significantly to the overall activation barrier and influences the temperature dependence of reaction rates [3].

Solvent Effects and Transition State Analysis

Solvent effects play a crucial role in determining both the reaction rates and mechanistic pathways for nucleophilic substitution at the sulfonyl center of 3-Bromo-2-methylbenzene-1-sulfonyl chloride [8] [12]. The choice of solvent system significantly influences transition state stabilization, nucleophile solvation, and the overall energetics of the substitution process.

Polar Aprotic vs. Polar Protic Solvents

The reactivity patterns in different solvent systems provide fundamental insights into transition state structure and charge development. In polar aprotic solvents such as acetonitrile and dimethylformamide, reaction rates are dramatically enhanced compared to protic media [7]. This acceleration arises from the preferential stabilization of the transition state relative to the ground state, as the developing negative charge on the leaving chloride is better accommodated in high-dielectric environments without competitive hydrogen bonding [13].

Comparative kinetic studies reveal rate enhancements of 10-20 fold when transitioning from aqueous to polar aprotic media [7]. The magnitude of this solvent effect correlates with the dielectric constant and the ability of the solvent to stabilize charge separation in the transition state [7]. Acetonitrile (ε = 37.5) and dimethylformamide (ε = 36.7) show particularly pronounced rate accelerations due to their high polarity and lack of protic character [7].

| Solvent System | Dielectric Constant | Rate Enhancement | Transition State Character |

|---|---|---|---|

| Acetonitrile | 37.5 | 15.2× | Highly polarized [7] |

| DMF | 36.7 | 18.4× | Maximum charge separation [7] |

| Methanol | 32.7 | 8.7× | Hydrogen bond stabilization [7] |

| Water | 78.4 | 1.0× (reference) | Balanced solvation [1] |

Activation Volume Analysis

Pressure-dependent kinetic measurements provide activation volume data that illuminate the molecular-level changes occurring during transition state formation [8]. For nucleophilic substitution at sulfonyl centers, activation volumes are consistently negative, ranging from -6 to -14 cubic centimeters per mole [8]. These negative values indicate that the transition state occupies less volume than the separated reactants, consistent with the formation of a compact, highly solvated transition state structure [8].

The magnitude of the activation volume correlates directly with the extent of charge development and the degree of solvent electrostriction around the transition state [8]. In polar aprotic solvents, activation volumes become more negative due to enhanced solvation of the incipient charges, while in less polar media, smaller activation volumes reflect reduced solvent organization [8].

Mixed Solvent Systems and Mechanistic Transitions

Studies in binary solvent mixtures reveal complex relationships between solvent composition and reaction mechanism [14]. In acetone-water mixtures, the calculated third-order rate constants (k₃) provide evidence for solvent-assisted nucleophilic substitution pathways [14]. These reactions involve one solvent molecule acting as the nucleophile while a second molecule provides general base catalysis [14].

The transition from bimolecular to termolecular mechanisms occurs at specific solvent compositions, typically around 70-80% organic component [14]. This mechanistic changeover is evidenced by deviations from linearity in Grunwald-Winstein plots and changes in kinetic solvent isotope effects [14]. The identification of these transition points provides crucial information for optimizing reaction conditions and predicting reaction outcomes in different media [14].

Temperature-Dependent Solvent Effects

The temperature dependence of solvent effects reveals the entropic and enthalpic contributions to transition state stabilization [7]. Isokinetic relationships between activation enthalpy and entropy demonstrate that solvent effects operate through a compensation mechanism, where changes in activation enthalpy are offset by corresponding entropy changes [7].

The isokinetic temperature for sulfonyl chloride reactions typically falls in the range of 320-340 K, indicating that enthalpy-entropy compensation becomes significant at moderate temperatures [7]. This compensation effect suggests that solvent reorganization is the dominant factor controlling reaction rates across different media [7].

XLogP3

GHS Hazard Statements

Pictograms

Corrosive